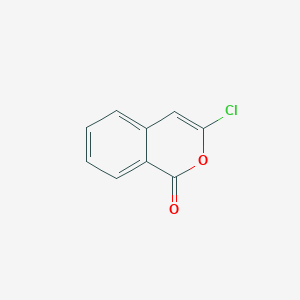

3-Chloroisocoumarin

Übersicht

Beschreibung

3-Chloroisocoumarin is a chemical compound belonging to the class of isocoumarins, which are lactone derivatives of 1H-isochromene. This compound is characterized by the presence of a chlorine atom at the third position of the isocoumarin ring. Isocoumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisocoumarin typically involves the chlorination of isocoumarin precursors. One common method is the reaction of isocoumarin with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .

Analyse Chemischer Reaktionen

Mechanism of Serine Protease Inhibition

3-Chloroisocoumarin functions as a mechanism-based inhibitor of serine proteases . It reacts with the active site of serine proteases, leading to the acylation of a catalytic residue. This process involves the release of a reactive acyl chloride moiety, which then acylates another active site residue, effectively inactivating the enzyme .

Key features of this inhibition:

-

The rate of inactivation decreases in the presence of reversible inhibitors or substrates .

-

The reaction leads to the release of approximately one equivalent of protons .

Broad Specificity and Selectivity

This compound demonstrates a broad inhibitory activity against serine proteases . While it inhibits a wide range of serine proteases, its efficacy can vary . For instance, 3,4-dichloroisocoumarin, a related compound, has been shown to inhibit a variety of serine proteases, including human leukocyte elastase, cathepsin G, and several blood coagulation proteases .

Selectivity among different proteases can be achieved by modifying the substituents on the isocoumarin structure . For example, 3-alkoxy-4-chloroisocoumarins show preferential inhibition of the Chlamydia trachomatis High-temperature requirement A serine protease .

Stability and Reactivity

The stability and reactivity of 3-chloroisocoumarins are influenced by the substituents at various positions on the isocoumarin ring . For example, 3-alkoxy-4-chloroisocoumarins have intermediate stability compared to other serine protease inhibitors . The chlorine substituent at the 3 or 4 position enhances the compound's reactivity towards serine proteases, facilitating the acylation of the enzyme's active site .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloroisocoumarin is primarily recognized for its role as a serine protease inhibitor . Serine proteases are enzymes that play critical roles in numerous physiological processes, including digestion, blood coagulation, and immune responses. The ability of this compound to inhibit these enzymes makes it a candidate for therapeutic applications in treating conditions such as inflammation, cancer, and cardiovascular diseases.

Case Studies

- A study demonstrated that this compound derivatives effectively inhibited various serine proteases, including human plasma kallikrein and bovine thrombin, suggesting their potential use as anticoagulants and anti-inflammatory agents .

- Another research highlighted the development of novel 3-alkoxy-4-chloroisocoumarins which showed significant cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells .

Antimicrobial Properties

Recent studies have revealed that this compound exhibits antimicrobial activity against a range of pathogens. This includes both bacterial and fungal species, making it a potential candidate for developing new antimicrobial agents.

Antifungal Activity

Research indicates that certain derivatives of this compound possess antifungal properties against species such as Cladosporium and Botrytis, with Minimum Inhibitory Concentrations (MICs) showing promising results compared to traditional antifungals .

Antibacterial Activity

In vitro studies have shown that this compound derivatives display broad-spectrum antibacterial activity against pathogens like E. coli and Pseudomonas aeruginosa, indicating their potential use in treating bacterial infections .

Applications in Enzyme Inhibition

The compound is also being investigated for its role in enzyme inhibition beyond serine proteases. Research has indicated its effectiveness against various enzymes involved in metabolic processes.

Inhibition Studies

- A study focused on the inhibition of DNA helicase by this compound derivatives, suggesting their utility in cancer therapy by targeting DNA replication processes .

- Additionally, the compound has been explored for its potential to inhibit amyloid peptide production, which is relevant in neurodegenerative diseases like Alzheimer’s .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-Chloroisocoumarin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue. This inhibition disrupts the normal function of the enzyme, leading to its inactivation . The compound’s ability to interact with various enzymes makes it a versatile tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

4-Chloroisocoumarin: Similar in structure but with the chlorine atom at the fourth position.

3,4-Dichloroisocoumarin: Contains two chlorine atoms at the third and fourth positions.

Uniqueness of 3-Chloroisocoumarin: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain enzymes makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

3-Chloroisocoumarin is a compound belonging to the isocoumarin family, which has garnered attention for its diverse biological activities, particularly its role as a serine protease inhibitor. This article delves into its biological activity, including mechanisms of action, therapeutic potential, case studies, and relevant research findings.

This compound primarily functions as a serine protease inhibitor , interacting with the active sites of various serine proteases. By forming covalent bonds with the serine residues in these enzymes, it irreversibly inhibits their activity. This inhibition affects several biochemical pathways, including:

- Blood Coagulation : It disrupts the activity of thrombin and Factor Xa, leading to potential anticoagulant effects.

- Inflammation : The compound has shown promise in moderating inflammatory responses by inhibiting proteases involved in these processes .

Inhibition Profiles

The inhibitory effects of this compound have been evaluated against several serine proteases, revealing varying degrees of potency:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Thrombin | Irreversible | |

| Factor Xa | Irreversible | |

| Human Leukocyte Elastase (HLE) | Modest Inhibition | |

| Chymotrypsin | Poor to Modest | |

| CtHtrA (Chlamydia) | Effective |

Cellular Effects

In laboratory studies, this compound exhibited various cellular effects:

- Antimicrobial Activity : It has demonstrated antimicrobial properties against certain bacterial strains by inhibiting their proteolytic enzymes.

- Cytotoxicity : Research indicates that while some derivatives can reduce cell viability at high concentrations, others maintain low cytotoxicity, making them suitable for therapeutic applications against pathogens like Chlamydia trachomatis without harming host cells .

Study on Antimicrobial Effects

A study evaluated the efficacy of this compound derivatives against C. trachomatis. The results indicated that certain derivatives significantly inhibited chlamydial growth by targeting specific proteases involved in the bacterial life cycle. For instance, a derivative with a methoxy group at C-7 showed a reduction in chlamydial inclusions by over 90% at concentrations as low as 62.5 µM .

Study on Anticancer Properties

Another investigation focused on the potential anticancer effects of this compound derivatives on NS-1 cancer cell lines. The compounds were tested for their cytotoxicity and ability to lower beta-amyloid secretion, a key factor in Alzheimer's disease pathology. Some derivatives exhibited significant effects on cell viability and beta-amyloid levels, suggesting a dual role in cancer therapy and neuroprotection .

Research Findings

Recent studies have highlighted the versatility of this compound derivatives in therapeutic applications:

- Anticoagulant Properties : Certain substituted isocoumarins were found to prolong prothrombin time significantly, indicating their potential use as anticoagulants .

- Anti-inflammatory Effects : The compound's ability to inhibit elastase and other inflammatory proteases suggests its utility in treating conditions characterized by excessive inflammation .

Future Directions

The ongoing research into coumarin derivatives continues to reveal their potential as novel therapeutic agents. Future studies are likely to focus on optimizing these compounds for enhanced specificity and efficacy against target enzymes while minimizing toxicity.

Eigenschaften

IUPAC Name |

3-chloroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVAVBDLYOFKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340007 | |

| Record name | 3-Chloroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51050-54-5 | |

| Record name | 3-Chloroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.